

A Comparative Guide to the Potency of LDN193189 in Diverse Cell Lines

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Compound of Interest

Compound Name: LDN193189 Tetrahydrochloride

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For researchers, scientists, and drug development professionals navigating the complexities of cellular signaling, the selection of a potent and selective inhibitor is paramount. This guide provides an objective comparison of LDN193189, a small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, with other commonly used alternatives. The information presented herein, supported by experimental data, aims to facilitate informed decisions in research and development.

Unveiling the Potency: A Quantitative Comparison

LDN193189 is a highly potent inhibitor of BMP type I receptors, specifically targeting Activin Receptor-Like Kinase 2 (ALK2) and ALK3.[1][2] Its efficacy has been documented in various cell lines, demonstrating its utility in diverse research applications from developmental biology to cancer research.[3][4] The following tables summarize the half-maximal inhibitory concentration (IC50) values of LDN193189 and its alternatives, providing a clear quantitative comparison of their performance.

Table 1: Inhibitory Potency (IC50) of LDN193189 and Alternatives Against BMP Type I Receptors (Kinase Assays)



Compound	ALK1 (nM)	ALK2 (nM)	ALK3 (nM)	ALK6 (nM)
LDN193189	0.8[3][5]	0.8[3][5]	5.3[3][5]	16.7[3][5]
Dorsomorphin	-	~50	-	-
DMH1	-	13 - 108[6][7]	Inhibits at nM concentrations[7]	-
K02288	~1-2[8]	~1-2[8]	~5-34[8]	~5-34[8]

Table 2: Potency of LDN193189 and Alternatives in Cell-Based Assays

Compound	Cell Line	Assay	IC50
LDN193189	C2C12	BMP4-mediated Smad1/5/8 activation	5 nM[9]
LDN193189	C2C12	ALK2 transcriptional activity	5 nM[1][9][10]
LDN193189	C2C12	ALK3 transcriptional activity	30 nM[1][9][10]
LDN193189	Bovine Aortic Endothelial Cells (BAEC)	BMP9-mediated SMAD1/5/8 phosphorylation	-
Dorsomorphin	C2C12	BMP6 signaling	~0.5 μM[8]
K02288	C2C12	BMP6 signaling	<50 nM[8]
K02288	C2C12	BMP4-induced Smad1/5/8 phosphorylation	100 nM[8]
DMH1	Prostate Cancer Cells (DU145-TxR, PC3- TxR)	Sensitization to Docetaxel	Effective at 0.5 - 5 μM[11]



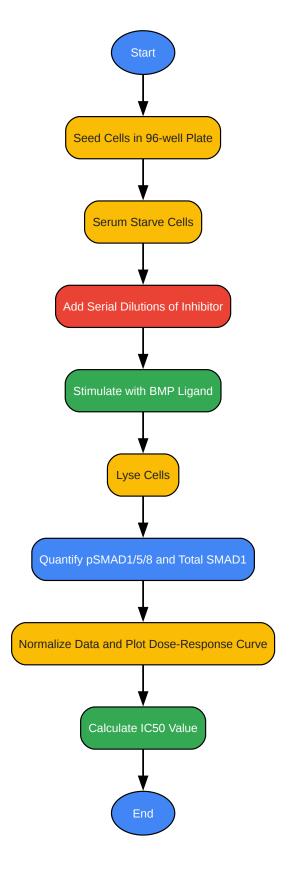
Delving into the Mechanism: The BMP/SMAD Signaling Pathway

LDN193189 exerts its inhibitory effects by targeting the BMP arm of the Transforming Growth Factor- β (TGF- β) superfamily signaling pathway. This pathway is crucial for a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The diagram below illustrates the canonical BMP/SMAD signaling cascade and the point of inhibition by LDN193189.









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